2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole
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Overview
Description
2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole is an organic compound that features a benzimidazole ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Benzimidazole and Oxadiazole Rings: The final step involves coupling the benzimidazole and oxadiazole rings through a suitable linker, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A benzimidazole derivative with similar structural features.
1,3,4-Oxadiazole: A simple oxadiazole compound used in various applications.
2-Aminobenzimidazole: Another benzimidazole derivative with different functional groups.
Uniqueness
2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole is unique due to its combined benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9(2)15-18-17-14(20-15)7-19-8-16-12-5-10(3)11(4)6-13(12)19/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLSKYOGSCNQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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